

An In-depth Technical Guide to the Fundamental Properties of Nickel-Tungsten Alloys

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Compound of Interest

Compound Name: Nickel;tungsten

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of nickel-tungsten (Ni-W) alloys, with a particular focus on alloys synthesized via electrodeposition. This document is intended to serve as a valuable resource for researchers and scientists exploring the applications of these materials.

Mechanical Properties

Nickel-tungsten alloys are renowned for their exceptional mechanical properties, particularly their high hardness and wear resistance, which often surpass those of traditional hard chromium coatings. These properties are intrinsically linked to the alloy's microstructure, which is heavily influenced by the tungsten content and the synthesis parameters.

Hardness

The microhardness of Ni-W alloys typically increases with the tungsten content up to a certain threshold. This is attributed to solid solution strengthening and grain refinement induced by the incorporation of tungsten atoms into the nickel matrix. However, at very high tungsten concentrations, internal stresses can lead to a plateau or even a decrease in hardness.

| Tungsten Content (wt.%) | Deposition Method | Microhardness (HV) | Reference |
|-------------------------|---|--------------------|---------------------|
| 15 | Electrodeposition (Pyrophosphate Bath) | 534 (as-deposited) | [1] |
| 15 | Electrodeposition (Pyrophosphate Bath, Heat-treated at 400°C) | 895 | [1] |
| ~20-30 | Electrodeposition (Sulfamate Bath) | up to 700 | [2] |
| Amorphous | Electrodeposition (Pyrophosphate Bath, Heat-treated at 400°C) | 1028 | [3] |

Wear Resistance

The high hardness of Ni-W alloys directly contributes to their excellent wear resistance. The fine-grained or even amorphous structures that can be achieved, particularly through electrodeposition, minimize material loss under abrasive and sliding wear conditions.

Thermal Properties

The thermal properties of nickel-tungsten alloys are critical for applications involving temperature fluctuations. The addition of tungsten to nickel generally leads to a decrease in both thermal conductivity and the coefficient of thermal expansion.

| Property | Composition | Value | Temperature Range | Reference |
|--|------------------------------|-------------------------------------|-------------------|-----------|
| Thermal Conductivity | 90W-7Ni-3Fe | 70 W/m·K | Room Temperature | [4] |
| 90W-9Ni-1Mn | 51 W/m·K | Room Temperature | [4] | |
| 90W-8Ni-2Mn | 45 W/m·K | Room Temperature | [4] | |
| Coefficient of Thermal Expansion (CTE) | Ni-W Alloys | Decreases with increasing W content | 20°C to 800°C | [5][6] |
| Pure Nickel | ~13.4 x 10 ⁻⁶ /°C | 20°C | | |
| Ni-Cr-W Alloys | Varies with composition | 20°C to 1000°C | [7] | |

Note: Data for binary Ni-W alloys' thermal conductivity is limited; the provided data for ternary alloys indicates the trend of decreasing conductivity with the addition of heavier elements.

Electrical Properties

The electrical resistivity of nickel-tungsten alloys is influenced by the tungsten content and the alloy's microstructure. Generally, an increase in tungsten content leads to an increase in electrical resistivity.

| Tungsten Content (wt.%) | Deposition Method | Electrical Resistivity (μΩ·cm) | Reference |
|-------------------------|-----------------------|--------------------------------|-----------|
| Data not specified | Electrodeposited Ni-W | Higher than pure Ni | [8] |

Corrosion Resistance

Nickel-tungsten alloys exhibit good to excellent corrosion resistance, making them suitable for applications in harsh environments. The corrosion behavior is dependent on the tungsten

content, the alloy's structure (crystalline vs. amorphous), and the corrosive medium. In some cases, increasing tungsten content has been observed to decrease corrosion resistance in specific environments.[\[2\]](#)

| Tungsten Content (wt.%) | Corrosion Medium | Corrosion Potential (E _{corr}) vs. Ag/AgCl | Corrosion Current Density (i _{corr}) | Reference |
|-------------------------|-----------------------------------|--|--|---------------------|
| 28.7 | 3% NaCl | 0.04 V | 0.5 mA/cm ² | [2] |
| 32.4 | 3% NaCl | -0.04 V | 0.8 mA/cm ² | [2] |
| 28.7 | 1N H ₂ SO ₄ | -0.25 V | 3.3 mA/cm ² | [2] |

Experimental Protocols

Synthesis of Ni-W Alloy Coatings by Electrodeposition

A common method for producing Ni-W alloy coatings is electrodeposition from an aqueous bath.

5.1.1 Bath Composition and Plating Conditions:

- **Electrolyte Composition:** A typical sulfamate-based electrolyte includes nickel sulfamate (Ni(SO₃NH₂)₂), sodium tungstate (Na₂WO₄·2H₂O) as the tungsten source, and sodium citrate as a complexing agent.[\[2\]](#) Pyrophosphate baths are also utilized.[\[1\]](#)[\[3\]](#)
- **Operating Parameters:**
 - **pH:** Typically maintained between 4.0 and 8.0.[\[2\]](#)
 - **Temperature:** Ranges from 30°C to 70°C.[\[2\]](#)
 - **Current Density:** Varies from 5 to 100 mA/cm².[\[2\]](#)
 - **Agitation:** The bath may be stirred or unstirred.[\[2\]](#)

5.1.2 Substrate Preparation:

- Mechanically polish the substrate surface to a desired finish.[9]
- Degrease the substrate using a suitable solvent (e.g., acetone).[10]
- Cathodically clean the substrate in an alkaline solution.[10]
- Activate the surface by dipping in a dilute acid solution (e.g., 10% HCl or 50% H₂SO₄).[3][10]
- Rinse with deionized water between each step.

Microhardness Testing

Vickers microhardness testing is a standard method for determining the hardness of Ni-W coatings.

- Sample Preparation: Prepare a cross-section of the coated sample and mount it in a resin. Polish the cross-section to a mirror finish using standard metallographic procedures.[11]
- Test Procedure:
 - Use a Vickers microhardness tester equipped with a diamond indenter.
 - Apply a specific load (e.g., 100 g) for a set dwell time (e.g., 15 seconds).[9][12]
 - After removing the load, measure the two diagonals of the resulting indentation using a microscope.
 - Calculate the Vickers Hardness Number (HV) using the standard formula or lookup tables.
 - Perform multiple indentations at different locations and average the results to ensure statistical accuracy.

Corrosion Resistance Testing (Potentiodynamic Polarization)

Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion characteristics of Ni-W alloys.

- Experimental Setup:
 - A three-electrode electrochemical cell is used, consisting of the Ni-W alloy as the working electrode, a platinum mesh as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[\[2\]](#)[\[13\]](#)
 - The electrolyte is typically a corrosive medium of interest, such as a 3.5% or 5% NaCl solution.[\[13\]](#)[\[14\]](#)
- Test Procedure:
 - Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize.
 - Apply a potential sweep at a slow scan rate (e.g., 1 mV/s) in both the anodic and cathodic directions from the OCP.[\[13\]](#)
 - Record the resulting current density as a function of the applied potential.
 - Plot the data as a Tafel plot (log of current density vs. potential).
 - Determine the corrosion potential (E_{corr}) and corrosion current density (i_{corr}) from the Tafel plot. A lower i_{corr} value indicates better corrosion resistance.[\[14\]](#)

Electrical Resistivity Measurement (Four-Point Probe Method)

The four-point probe method is a standard technique for measuring the sheet resistance of thin films and coatings, from which electrical resistivity can be calculated.

- Sample Preparation: Deposit the Ni-W alloy coating onto an insulating substrate (e.g., glass) in a defined geometry, such as a thin strip.[\[8\]](#)
- Test Procedure:
 - Place the four-point probe head, consisting of four equally spaced, co-linear probes, in contact with the coating surface.[\[15\]](#)

- Pass a known DC current through the two outer probes.[\[16\]](#)
- Measure the voltage drop across the two inner probes using a high-impedance voltmeter.
[\[16\]](#)
- Calculate the sheet resistance (R_s) using the formula: $R_s = (\pi/\ln(2)) * (V/I)$, where V is the measured voltage and I is the applied current.
- The electrical resistivity (ρ) can then be calculated by multiplying the sheet resistance by the coating thickness (t): $\rho = R_s * t$.

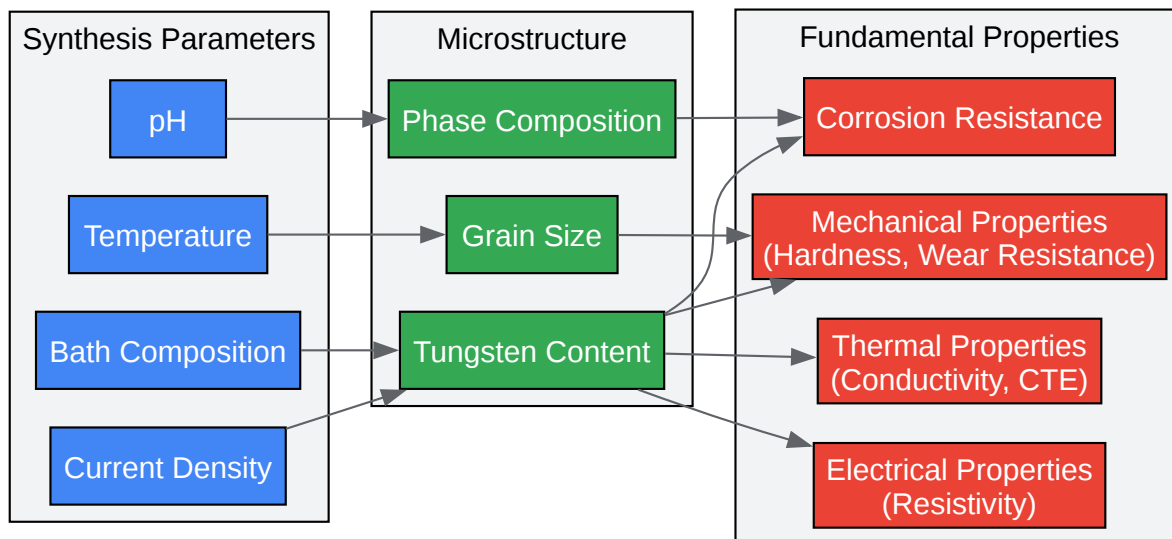
Thermal Properties Measurement (Laser Flash Method)

The laser flash method is a widely used technique to determine the thermal diffusivity of materials, which can then be used to calculate thermal conductivity.

- Sample Preparation: Prepare a small, disc-shaped sample of the Ni-W alloy with a known thickness. The surfaces should be flat and parallel.
- Experimental Setup:
 - Place the sample in a furnace to control the measurement temperature.
 - A high-intensity laser or flash lamp is used to apply a short energy pulse to one face of the sample.[\[17\]](#)
 - An infrared (IR) detector is positioned on the opposite face to measure the transient temperature rise as a function of time.[\[17\]](#)
- Test Procedure:
 - Fire a single laser pulse at the front face of the sample.
 - Record the temperature-time profile of the rear face.
 - The thermal diffusivity (α) is calculated from the sample thickness (L) and the time it takes for the rear face to reach half of its maximum temperature rise ($t_{1/2}$): $\alpha = 0.1388 * L^2 / t_{1/2}$.

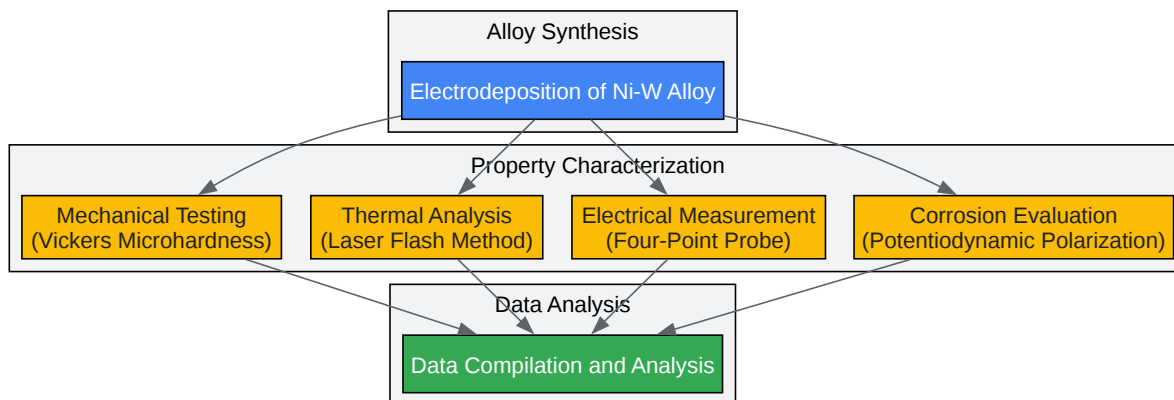
- The thermal conductivity (k) can then be calculated using the equation: $k = \alpha * \rho * C_p$, where ρ is the density and C_p is the specific heat capacity of the alloy.

Visualizations



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Caption: Relationship between synthesis parameters, microstructure, and fundamental properties of Ni-W alloys.



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